molecular formula C16H22N2O4S B2487509 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide CAS No. 922112-29-6

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide

货号: B2487509
CAS 编号: 922112-29-6
分子量: 338.42
InChI 键: JNJAKIWNPBEISQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a benzo[f][1,4]oxazepin core fused with a sulfonamide-substituted cyclohexane moiety. The 4-methyl and 5-oxo groups on the tetrahydrobenzooxazepin ring confer rigidity and electronic modulation, while the cyclohexanesulfonamide substituent introduces steric bulk and lipophilicity.

属性

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-18-9-10-22-15-8-7-12(11-14(15)16(18)19)17-23(20,21)13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJAKIWNPBEISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a unique oxazepine core structure that contributes to its biological activity. The molecular formula is C23H28N2O3SC_{23}H_{28}N_{2}O_{3}S, with a molecular weight of 400.54 g/mol. Its structural characteristics allow it to interact with various biological targets.

PropertyValue
Molecular FormulaC23H28N2O3S
Molecular Weight400.54 g/mol
CAS Number922054-47-5
SolubilitySoluble in DMSO

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. This compound has been identified as a selective inhibitor of γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease (AD) by modulating amyloid-beta peptide production .

Key Mechanisms:

  • γ-Secretase Inhibition : By inhibiting γ-secretase activity, the compound reduces the formation of amyloid-beta peptides, which are associated with neurodegeneration in AD .
  • Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotective pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress .
  • Anti-inflammatory Properties : It has demonstrated potential in reducing neuroinflammation through modulation of pro-inflammatory cytokines .
  • Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties by inhibiting cell proliferation in certain cancer cell lines .

Case Study 1: Alzheimer's Disease Model

In a study using transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid plaque deposition and improved cognitive function compared to control groups. This suggests potential therapeutic applications in AD treatment .

Case Study 2: Neuroprotection Against Oxidative Stress

Another study evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated that treatment with the compound significantly decreased markers of oxidative damage and increased cell viability in cultured neurons .

科学研究应用

The compound exhibits several biological activities that make it a candidate for further research and development:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit cell wall synthesis and disrupt metabolic pathways in bacteria.
  • Case Study : A study published in PubMed evaluated derivatives for their efficacy against Gram-positive and Gram-negative bacteria. Modifications to the sulfonamide group significantly enhanced antibacterial activity.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In Vitro Studies : Research suggests it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
  • Case Study : A study demonstrated that related compounds reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating potential benefits in treating inflammatory diseases.

Antioxidant Properties

Antioxidant activity has been observed through the scavenging of free radicals:

  • Mechanism : The compound may help mitigate oxidative damage by scavenging reactive oxygen species (ROS).
  • Potential Applications : This suggests therapeutic applications in diseases where oxidative stress is a significant factor.

Research Findings

Several studies have explored the pharmacokinetic behavior and therapeutic potential of this compound:

Study 1: Antimicrobial Efficacy

A comprehensive evaluation indicated that specific modifications to the sulfonamide group enhanced antibacterial activity significantly against various bacterial strains.

Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory potential demonstrated effective reduction of inflammatory markers in vitro.

Study 3: In Silico Studies

In silico studies using tools like Molinspiration and PreADMET predicted favorable absorption and distribution characteristics for the compound, suggesting potential for further development.

相似化合物的比较

Structural Comparisons

The target compound shares structural similarities with other benzooxazepin derivatives but differs critically in its substituents. For example:

  • N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-phenyloxazole-2-carboxamide ( compound) replaces the cyclohexanesulfonamide with a 5-phenyloxazole-2-carboxamide group. ~14–16 for carboxamide).

Table 1: Structural and Functional Comparison

Feature Target Compound (Cyclohexanesulfonamide) Compound (5-Phenyloxazole-2-carboxamide)
Core Structure Benzo[f][1,4]oxazepin Benzo[f][1,4]oxazepin
Substituent Cyclohexanesulfonamide 5-Phenyloxazole-2-carboxamide
Key Functional Groups Sulfonamide (SO₂NH) Carboxamide (CONH), Phenyloxazole
Lipophilicity (LogP) Higher (cyclohexane) Moderate (polar carboxamide counteracts phenyl)
Hydrogen-Bonding Strong acceptor (SO₂) Moderate (amide NH and oxazole N)
Pharmacological Properties
  • Target Compound: The cyclohexanesulfonamide group enhances blood-brain barrier penetration due to increased lipophilicity, making it suitable for CNS targets. Sulfonamides are known to interact with serine proteases and G-protein-coupled receptors (GPCRs) via their sulfonyl oxygen atoms .
  • Compound : The carboxamide and phenyloxazole groups may favor interactions with kinases or ion channels requiring aromatic stacking. However, the carboxamide’s reduced acidity could limit ionic interactions compared to sulfonamides.
Pharmacokinetic Profiles
  • Solubility : The target compound’s cyclohexane moiety reduces aqueous solubility compared to the compound, which benefits from the polar carboxamide.
  • Metabolic Stability : Cyclohexane’s saturation may reduce oxidative metabolism, whereas the phenyloxazole in ’s compound could be susceptible to CYP450-mediated degradation.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves constructing the benzo-fused oxazepine core via condensation reactions, followed by sulfonamide coupling. Catalysts (e.g., palladium for cross-coupling), controlled temperatures (60–80°C), and anhydrous solvents (e.g., DMF or THF) are critical for yield and purity . Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) and NMR (e.g., ¹H/¹³C for structural confirmation), is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxazepine ring and sulfonamide substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and detects impurities from side reactions (e.g., incomplete sulfonamide coupling) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodology : Stability studies under accelerated conditions (40°C/75% RH) using TGA/DSC reveal degradation thresholds. Store in inert atmospheres (argon) at -20°C in amber vials to prevent photodegradation. Monitor via periodic HPLC to detect hydrolysis of the sulfonamide group or oxazepine ring oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from assay conditions (pH, co-solvents) or compound purity. Replicate studies using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Cross-validate with structurally analogous compounds (e.g., trifluoromethyl-substituted derivatives) to isolate substituent effects .

Q. What strategies elucidate the structure-activity relationship (SAR) of derivatives targeting enzyme inhibition?

  • Methodology :

  • Systematic Substituent Variation : Modify the cyclohexanesulfonamide group (e.g., halogenation, alkyl chain length) and assess inhibitory potency against target enzymes (e.g., carbonic anhydrases) via kinetic assays .
  • Molecular Dynamics Simulations : Compare binding poses of derivatives in enzyme active sites (e.g., using AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with catalytic zinc) .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular Docking : Use Glide or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate predictions with experimental IC₅₀ values from fluorescence polarization assays .
  • Free Energy Perturbation (FEP) : Quantify affinity changes for subtle structural modifications (e.g., methyl vs. ethyl groups) .

Q. What approaches validate the mechanism of action in enzyme inhibition?

  • Methodology :

  • Enzyme Kinetics : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. Use stopped-flow spectroscopy to measure on/off rates .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm allosteric vs. active-site binding .

Contradiction Analysis and Optimization

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodology : Traditional batch synthesis may suffer from heat transfer inefficiencies. Transition to continuous flow chemistry with microreactors improves mixing and temperature control, enhancing reproducibility and scalability. Optimize residence time and catalyst loading via DoE (Design of Experiments) .

Q. Why do certain derivatives exhibit reduced solubility despite structural modifications?

  • Methodology : LogP calculations (e.g., using MarvinSuite) may predict hydrophobicity increases from bulky substituents. Counteract via salt formation (e.g., sodium or hydrochloride salts) or co-solvent systems (PEG-400/water) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。